

Anhydrotuberosin as a tool compound for studying STING signaling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Anhydrotuberosin					
Cat. No.:	B155896	Get Quote				

Anhydrotuberosin (ATS) has been identified as a potent antagonist of the STING (Stimulator of Interferon Genes) signaling pathway, offering significant potential as a tool compound for studying innate immunity and as a therapeutic lead for autoimmune diseases.[1][2][3][4] This document provides detailed application notes and protocols for researchers utilizing ATS to investigate STING signaling.

Introduction to Anhydrotuberosin

Anhydrotuberosin is a natural product identified through high-throughput screening as an effective inhibitor of STING activation.[1][3] Excessive STING pathway activation is implicated in various autoimmune and autoinflammatory diseases, such as STING-associated vasculopathy with infantile-onset (SAVI) and inflammatory bowel disease (IBD).[1][2][3][4] ATS serves as a valuable chemical probe to dissect the STING signaling cascade and to explore the pathological consequences of its dysregulation.

Mechanism of Action

Anhydrotuberosin directly interacts with the STING protein.[1] This interaction inhibits downstream signaling events, including the phosphorylation of IRF3 and the subsequent production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2] The cGAS-STING pathway is initiated by the sensing of cytosolic DNA by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP binds to STING, leading to its activation, oligomerization, and trafficking from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1, which in turn

phosphorylates IRF3.[1][5][6] ATS intervenes in this cascade, effectively blocking the inflammatory response.

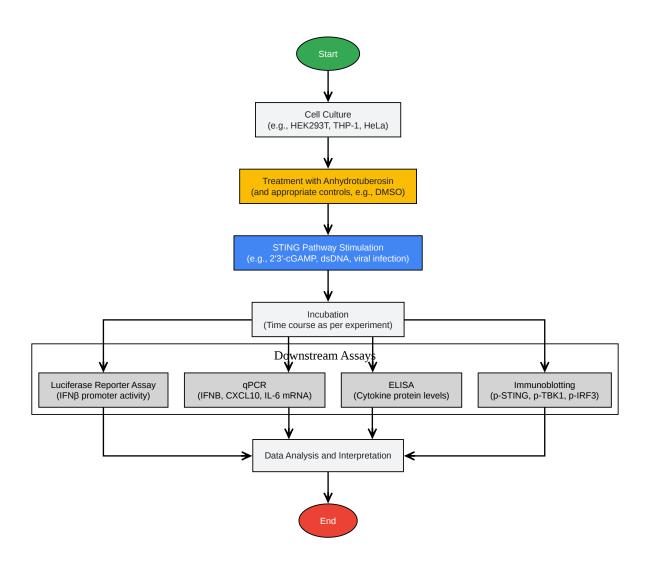
Quantitative Data

The following table summarizes the inhibitory activity of **Anhydrotuberosin** on the STING pathway.

Assay Type	Cell Line	Stimulus	Readout	Anhydrotu berosin Concentra tion	Inhibition	Reference
IFNβ Promoter Luciferase Reporter Assay	HEK293T	Overexpre ssion of human STING	Luciferase Activity	10 μΜ	Significant inhibition of STING-dependent luciferase signaling	[1]
IFNβ mRNA Quantificati on (qPCR)	HEK293T	Transfectio n with SAVI- related STING mutants	IFNB mRNA levels	10 μΜ	Reduction in IFNB mRNA levels	[1]
Protein Phosphoryl ation (Immunobl ot)	HeLa	2',3'- cGAMP	Phosphoryl ation of STING, TBK1, IRF3	10 μΜ	Decreased phosphoryl ation of key signaling proteins	[1]
Cytokine mRNA Quantificati on (qPCR)	HeLa, THP-1	dsDNA, 2',3'- cGAMP	IFNB, CXCL10, IL-6 mRNA levels	10 μΜ	Reduced mRNA levels of target cytokines	[1]

Signaling Pathway and Experimental Workflow

To visualize the STING signaling pathway and the mechanism of action for **Anhydrotuberosin**, a diagram is provided below.



Click to download full resolution via product page

Caption: STING signaling pathway and **Anhydrotuberosin**'s point of inhibition.

The following diagram illustrates a general experimental workflow for studying the effects of **Anhydrotuberosin** on STING signaling.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Total Synthesis of Anhydrotuberosin as a STING Antagonist for Treating Autoimmune Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Total Synthesis of Anhydrotuberosin as a STING Antagonist for Treating Autoimmune Diseases | THE LEI GROUP [chem.pku.edu.cn]
- 5. Microtubule disruption synergizes with STING signaling to show potent and broadspectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Anhydrotuberosin as a tool compound for studying STING signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155896#anhydrotuberosin-as-a-tool-compound-for-studying-sting-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com